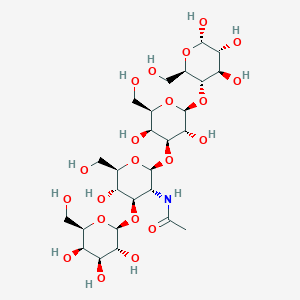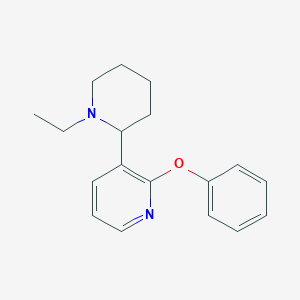
Benzyl-PEG7-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG7-azide: is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl-PEG7-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, benzyl alcohol can be converted to benzyl azide using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst . Another method involves the use of azidoiodinane reagents under visible light photochemistry to achieve azidation at benzylic C-H positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous-flow processes. These processes ensure efficient and consistent production of the compound. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow systems has been reported to facilitate the direct azidation of various alcohols .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG7-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, such as the displacement of alkyl halides.
Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Azidotrimethylsilane (TMSN3): Used as an azide source in azidonation reactions.
Reducing Agents: Such as LiAlH4 for the reduction of azides to amines.
Major Products Formed:
Triazoles: Formed from CuAAC reactions with alkynes.
Primary Amines: Formed from the reduction of azides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl-PEG7-azide is widely used in click chemistry for the synthesis of triazole-containing compounds. It serves as a versatile building block in the preparation of various heterocycles and functionalized molecules .
Biology: In biological research, this compound is used as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Medicine: this compound is employed in the development of targeted therapy drugs. PROTACs containing this compound linkers have shown promise in the treatment of various diseases, including cancer .
Industry: In the material sciences, this compound is used as a cross-linker in the production of polymers and thermosets. Its ability to release nitrogen upon thermal activation makes it valuable in polymer crosslinking processes .
Wirkmechanismus
Benzyl-PEG7-azide exerts its effects primarily through its azide group. In CuAAC reactions, the azide group reacts with alkyne-containing molecules to form triazoles. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process . In the context of PROTACs, this compound serves as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This enables the selective degradation of the target protein via the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG4-azide: A shorter PEG-based linker used in similar applications.
Benzyl-PEG12-azide: A longer PEG-based linker that provides greater flexibility in PROTAC synthesis.
Alkyl-PEG7-azide: An alkyl-based linker with similar properties but different structural features.
Uniqueness: Benzyl-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a valuable tool in both chemical and biological research .
Eigenschaften
Molekularformel |
C21H35N3O7 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C21H35N3O7/c22-24-23-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |
InChI-Schlüssel |
PGBIDYWSWSMVQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)

![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)
![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)

